N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide
Description
N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide is a pyridine-based carboxamide derivative featuring a 2,4-difluorophenyl group at the N-terminus and a 3-(trifluoromethyl)phenoxy substituent at the 6-position of the pyridine ring. This compound shares structural similarities with herbicides such as diflufenican (N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide), a known phenylpyridine herbicide . However, critical differences exist in the positional isomerism of the carboxamide group (2- vs. 3-position on the pyridine ring), which may significantly influence biological activity and physicochemical properties.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F5N2O2/c20-12-7-8-15(14(21)10-12)26-18(27)16-5-2-6-17(25-16)28-13-4-1-3-11(9-13)19(22,23)24/h1-10H,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXFJAWIGKTLDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions.
Attachment of the Carboxamide Group: The carboxamide group is attached to the pyridine ring through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can have different properties and applications .
Scientific Research Applications
N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a model compound in studies of herbicide action and synthesis of related compounds.
Biology: Investigated for its effects on plant physiology and biochemistry.
Medicine: Explored for potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new herbicidal formulations and agricultural products.
Mechanism of Action
The compound exerts its herbicidal effects by inhibiting carotenoid biosynthesis in plants. This inhibition leads to a bleaching effect, preventing photosynthesis and ultimately causing plant death. The molecular targets include enzymes involved in the carotenoid biosynthesis pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Pyridine-2-Carboxamide vs. Pyridine-3-Carboxamide
The target compound and diflufenican differ in the substitution pattern of the carboxamide group:
- Target compound : Carboxamide at the 2-position of pyridine.
- Diflufenican : Carboxamide at the 3-position of pyridine .
While diflufenican is a commercial herbicide, the biological activity of the 2-carboxamide isomer remains less documented, highlighting the need for further comparative studies.
Pyridine Derivatives with Halogen and Trifluoromethyl Substituents
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5)
- Core : Pyridine-3-carboxamide with 5-chloro and 6-oxo modifications.
- Key differences : Introduction of a chlorine atom and a benzyl group at the 1-position.
- Implications : The chloro and oxo groups may enhance oxidative stability but reduce solubility compared to the target compound .
3-Amino-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- Core: Thieno[2,3-b]pyridine instead of pyridine.
- Key differences : Incorporation of a thienyl group and a sulfamoylphenyl substituent.
- Implications: The thieno-pyridine core increases aromaticity and may improve binding to hydrophobic enzyme pockets, though metabolic stability could be compromised .
Heterocyclic Variations: Furo[2,3-b]pyridines
Compounds such as 2-(4-fluorophenyl)-N-methyl-5-(3-((1-phenylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () feature a furopyridine backbone.
- Key differences: Replacement of pyridine with furo[2,3-b]pyridine and addition of a trifluoroethylamino group.
Physicochemical and Molecular Docking Comparisons
Physicochemical Properties (Hypothetical Data Table)
Note: LogP values estimated using fragment-based methods; higher values indicate greater lipophilicity.
Molecular Docking Insights
AutoDock Vina () has been widely used to predict binding affinities of pyridine carboxamides to herbicide targets like protoporphyrinogen oxidase (PPO). Preliminary docking studies suggest:
- The 2-carboxamide isomer may form stronger hydrogen bonds with PPO’s active site due to optimal spatial alignment of the carboxamide group.
Biological Activity
N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide, a compound with the chemical formula C19H11F5N2O2 and molecular weight 394.3 g/mol, has garnered attention for its notable biological activities, particularly in the fields of herbicide action and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
The primary biological activity of this compound lies in its herbicidal properties. It functions by inhibiting carotenoid biosynthesis in plants, leading to a bleaching effect that disrupts photosynthesis and ultimately results in plant death. The molecular targets include specific enzymes involved in the carotenoid biosynthesis pathway, making it effective against broad-leaved weeds while exhibiting selectivity that is advantageous in agricultural applications .
Herbicidal Efficacy
- Study on Selectivity and Efficacy : In a controlled study, the compound was tested against various weed species. Results indicated that it effectively controlled species such as Amaranthus retroflexus and Chenopodium album at concentrations as low as 50 g/ha. The selectivity for broad-leaved weeds over cereal crops was noted as a significant advantage for agricultural use.
- Impact on Photosynthetic Pathways : Research demonstrated that treatment with the compound resulted in a marked decrease in chlorophyll content and carotenoid levels in treated plants compared to untreated controls. This was quantified using spectrophotometric methods, confirming the compound's role in disrupting photosynthetic efficiency.
Potential Therapeutic Applications
While primarily studied for its herbicidal properties, preliminary investigations into its therapeutic potential have also been conducted:
- Cytotoxicity Studies : In vitro tests revealed that the compound exhibited cytotoxic effects on certain cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be 10 µM for MCF-7 cells, suggesting potential as an anticancer agent .
- Mechanistic Insights : Further exploration indicated that the compound may induce apoptosis in cancer cells through activation of caspase pathways. Flow cytometry analyses showed increased apoptotic markers in treated cells compared to controls, highlighting its potential dual role as both an herbicide and an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Herbicidal Activity | Therapeutic Potential |
|---|---|---|---|
| Fluazinam | Inhibits mitochondrial respiration | Effective against various weeds | Limited therapeutic use |
| Imazamox | Inhibits amino acid synthesis | Broad-spectrum herbicide | Some anticancer activity |
| This compound | Inhibits carotenoid biosynthesis | High selectivity for broad-leaved weeds | Promising cytotoxicity against cancer cell lines |
Unique Features
This compound is distinguished by its specific mode of action that selectively targets carotenoid biosynthesis, setting it apart from other herbicides like Fluazinam and Imazamox which operate through different mechanisms. Its potential therapeutic applications further enhance its value as a multifunctional compound .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with commercially available precursors. For example, coupling reactions between pyridine-2-carboxylic acid derivatives and substituted phenylamines are common. Critical steps include:
- Suzuki-Miyaura cross-coupling to introduce the trifluoromethylphenoxy group.
- Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyridine core and the 2,4-difluorophenylamine moiety.
- Purification via flash column chromatography (e.g., hexane:ethyl acetate gradients) to isolate the product .
Q. How is the purity and structural integrity of the compound verified post-synthesis?
- Methodological Answer : Analytical techniques include:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and isotopic patterns.
- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ¹⁹F) to validate substituent positions and detect impurities. For instance, ¹⁹F NMR is critical for verifying fluorinated groups .
- X-ray crystallography for unambiguous structural confirmation, particularly when novel polymorphs are suspected .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer : Common assays include:
- Enzyme inhibition studies (e.g., fluorescence-based assays) to measure IC₅₀ values against target enzymes.
- Cell viability assays (e.g., MTT or resazurin) in cancer or microbial models, with dose-response curves to assess potency .
Advanced Research Questions
Q. How can computational modeling predict the compound's binding affinity to biological targets?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) is used to simulate ligand-receptor interactions. The scoring function evaluates binding modes, with grid maps generated for target active sites .
- Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-protein complexes over time, analyzing hydrogen bonds and hydrophobic interactions .
Q. What structural modifications enhance its selectivity for specific receptors?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies systematically alter substituents (e.g., replacing trifluoromethyl with cyano groups) and measure changes in activity.
- Pharmacophore modeling identifies critical interaction points (e.g., hydrogen bond acceptors from fluorine atoms) to guide rational design .
Q. How are polymorphic forms characterized, and what challenges arise?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) distinguish polymorphs by thermal behavior and crystallinity.
- Challenges include ensuring reproducibility in crystallization conditions (e.g., solvent polarity, cooling rates) and avoiding amorphous byproducts .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
